molecular formula C9H8F3NO2 B6610645 methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate CAS No. 2866333-90-4

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

Cat. No.: B6610645
CAS No.: 2866333-90-4
M. Wt: 219.16 g/mol
InChI Key: ITZLLAPKLUKBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, enhancing the compound’s biological activity and making it a crucial building block in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 1,1,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can modulate various biochemical pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is unique due to the presence of the 1,1,2-trifluoroethyl group, which imparts distinct physicochemical properties compared to other trifluoromethylpyridines. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 5-(1,1,2-trifluoroethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)7-3-2-6(4-13-7)9(11,12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLLAPKLUKBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CF)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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